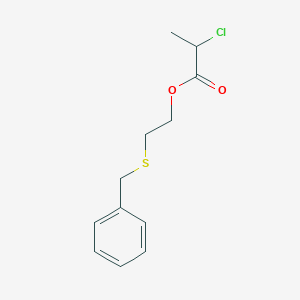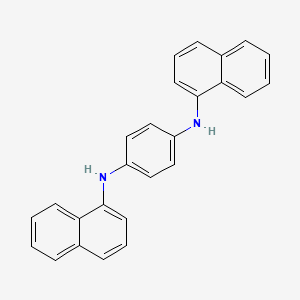
N,N'-di(naphthalen-1-yl)benzene-1,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N’-di(naphthalen-1-yl)benzene-1,4-diamine: is an organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of two naphthalen-1-yl groups attached to a benzene-1,4-diamine core. It is widely used in organic electronics, particularly in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its excellent hole-transporting capabilities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-di(naphthalen-1-yl)benzene-1,4-diamine typically involves the condensation of naphthalen-1-ylamine with benzene-1,4-diamine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or toluene, and a catalyst like palladium acetate. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods: On an industrial scale, the production of N,N’-di(naphthalen-1-yl)benzene-1,4-diamine involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as column chromatography and recrystallization are common practices to achieve high-quality products .
Análisis De Reacciones Químicas
Types of Reactions:
Common Reagents and Conditions:
Substitution: Halogens, alkyl halides; reactions are conducted in the presence of a Lewis acid catalyst such as aluminum chloride.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated naphthalen-1-yl derivatives.
Aplicaciones Científicas De Investigación
N,N’-di(naphthalen-1-yl)benzene-1,4-diamine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which N,N’-di(naphthalen-1-yl)benzene-1,4-diamine exerts its effects is primarily through its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows for efficient charge transfer, which is crucial for the performance of OLEDs and other electronic devices. The naphthalen-1-yl groups facilitate the delocalization of electrons, enhancing the compound’s conductivity and stability .
Comparación Con Compuestos Similares
- N,N’-di(naphthalen-1-yl)-N,N’-diphenylbenzidine
- N,N’-di(naphthalen-1-yl)-N,N’-bis(4-vinylphenyl)biphenyl-4,4’-diamine
- N,N’-di(naphthalen-1-yl)-N,N’-diphenyl-1,1’-biphenyl-4,4’-diamine
Uniqueness: N,N’-di(naphthalen-1-yl)benzene-1,4-diamine stands out due to its specific structural arrangement, which provides superior hole-transporting capabilities compared to other similar compounds. Its unique combination of naphthalen-1-yl and benzene-1,4-diamine groups results in enhanced thermal and morphological stability, making it a preferred choice in the fabrication of high-performance optoelectronic devices .
Propiedades
Número CAS |
10368-27-1 |
|---|---|
Fórmula molecular |
C26H20N2 |
Peso molecular |
360.4 g/mol |
Nombre IUPAC |
1-N,4-N-dinaphthalen-1-ylbenzene-1,4-diamine |
InChI |
InChI=1S/C26H20N2/c1-3-11-23-19(7-1)9-5-13-25(23)27-21-15-17-22(18-16-21)28-26-14-6-10-20-8-2-4-12-24(20)26/h1-18,27-28H |
Clave InChI |
AOGDNNLIBAUIIX-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)NC4=CC=CC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


amino}ethan-1-ol](/img/structure/B14145689.png)
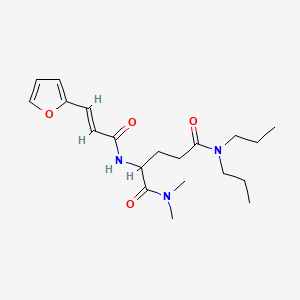
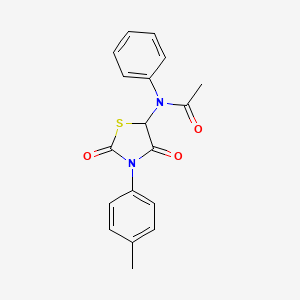
![Benzyl 5-cyano-6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}sulfanyl)-2-methyl-4-[4-(propan-2-yl)phenyl]-1,4-dihydropyridine-3-carboxylate](/img/structure/B14145701.png)
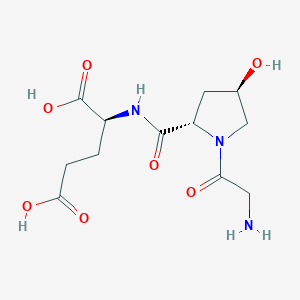

![Trimethyl[6-(trimethylazaniumyl)hexyl]arsanium](/img/structure/B14145743.png)

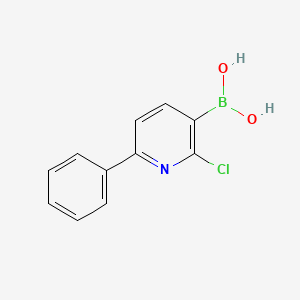

![Benzene, [(1-methylpentadecyl)oxy]-](/img/structure/B14145754.png)
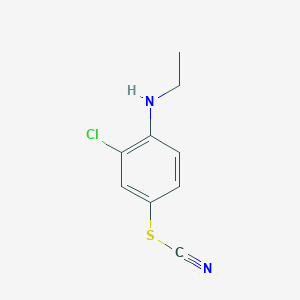
![(3aR,6aS)-5-(1,3-benzodioxol-5-yl)-3-(2,3-dimethoxyphenyl)-3aH-pyrrolo[3,4-d][1,2]oxazole-4,6(5H,6aH)-dione](/img/structure/B14145759.png)
